

# In-Depth Technical Guide: Physicochemical Properties of NCATS-SM4487

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## Compound of Interest

Compound Name: NCATS-SM4487

Cat. No.: B12422599

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **NCATS-SM4487**, a potent and selective inhibitor of galactokinase 1 (GALK1). The information presented herein is intended to support researchers and drug development professionals in the evaluation and utilization of this compound for preclinical and translational research.

## Core Compound Information

Parameter	Value	Reference
Compound Name	NCATS-SM4487	[1][2][3][4][5][6]
Mechanism of Action	GALK1 Inhibitor	[1][2][3][5][6]
CAS Number	2733617-81-5	[1][4][6]
Molecular Formula	C25H24ClFN8O2	[1][4]
Molecular Weight	522.96 g/mol	[1][4]
Biochemical Potency (IC50)	0.05 $\mu$ M (for human GALK1)	[1][2][3][6]

## Quantitative Solubility and Stability Data

The following tables summarize the available quantitative data on the solubility and stability of **NCATS-SM4487**.

**Table 1: Aqueous Solubility**

Parameter	Method	Conditions	Result
Kinetic Aqueous Solubility	Modified Shake-Flask	pH 7.4, 100 mM phosphate buffer, room temperature, 6h incubation	Data not publicly available in the searched resources. The PubChem BioAssay (AID 1645848) provides the methodology but individual compound results are not readily accessible through general search.

**Table 2: In Vitro Metabolic Stability**

System	Species	Incubation Time	Stability (% remaining)
Mouse Liver Microsomes (MLM)	CD-1 Mouse	Not Specified	>95%
Human Liver Microsomes (HLM)	Human	Not Specified	>95%

Data for Table 2 was obtained from a study on the structure-based optimization of GALK1 inhibitors.[\[5\]](#)

## Experimental Protocols

### Kinetic Aqueous Solubility Profiling (Based on PubChem BioAssay AID 1645848)

This protocol describes a method adapted from the classical saturation shake-flask solubility assay.

- **Compound Preparation:** Test compounds are initially prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO).
- **Dilution:** The stock solution is diluted to a final concentration of 150  $\mu$ M in an aqueous solution containing 100 mM phosphate buffer at pH 7.4.
- **Incubation:** Samples are incubated at room temperature for 6 hours to allow for equilibration.
- **Separation of Undissolved Compound:** Any precipitated compound is removed by vacuum filtration using a Tecan Te-Vac system.
- **Quantification:** The concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance at wavelengths ranging from 250 to 498 nm.

## In Vitro Metabolic Stability in Liver Microsomes

The following provides a general methodology for assessing metabolic stability using liver microsomes.

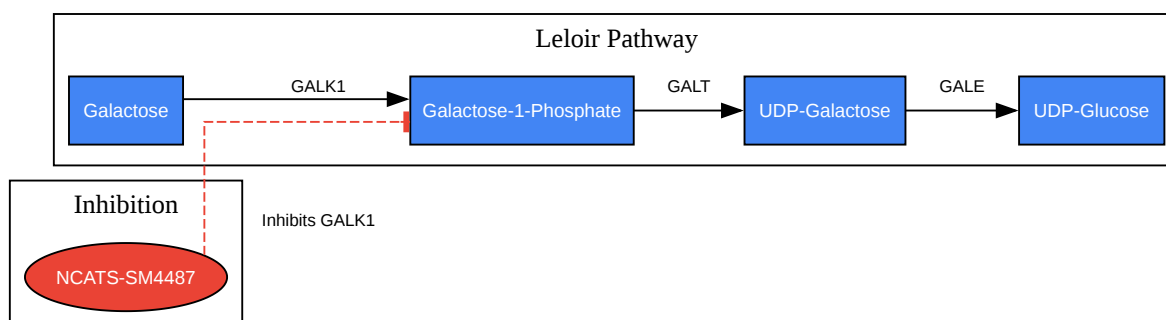
- **Reaction Mixture Preparation:** A reaction mixture is prepared containing liver microsomes (mouse or human), a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).
- **Initiation of Reaction:** The metabolic reaction is initiated by the addition of **NCATS-SM4487** to the pre-warmed reaction mixture.
- **Incubation:** The mixture is incubated at 37°C for a specified period. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
- **Reaction Termination:** The reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
- **Sample Processing:** The samples are centrifuged to pellet the precipitated proteins.
- **Analysis:** The supernatant, containing the remaining parent compound, is analyzed by a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS), to

determine the concentration of **NCATS-SM4487**. The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero.

## Visualizations

### Leloir Pathway of Galactose Metabolism and Inhibition by NCATS-SM4487

Classic galactosemia is a metabolic disorder resulting from a deficiency in the GALT enzyme, leading to the accumulation of toxic galactose-1-phosphate.[5] **NCATS-SM4487** acts by inhibiting GALK1, the enzyme responsible for the production of galactose-1-phosphate, thereby representing a potential therapeutic strategy for this disease.[5]

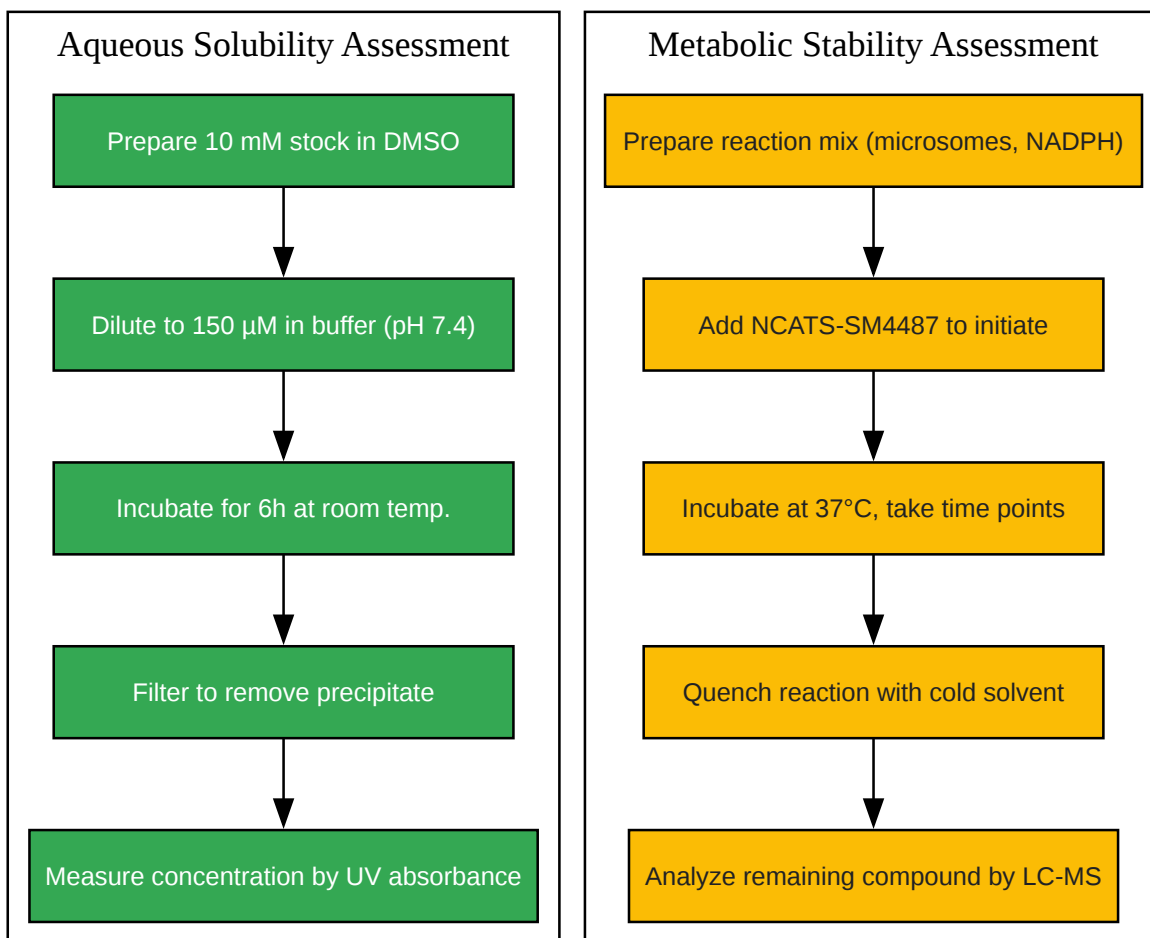


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Caption: Inhibition of GALK1 by **NCATS-SM4487** in the Leloir Pathway.

## Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a generalized workflow for the assessment of the aqueous solubility and metabolic stability of a test compound like **NCATS-SM4487**.



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Caption: Workflow for solubility and stability experiments.

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